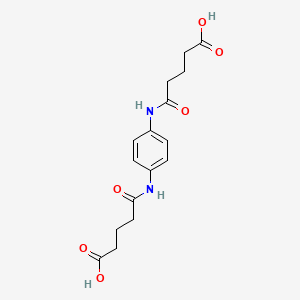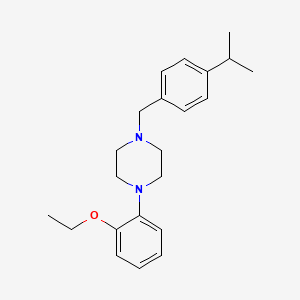
5,5'-(1,4-phenylenediimino)bis(5-oxopentanoic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5'-(1,4-phenylenediimino)bis(5-oxopentanoic acid), commonly known as PDI, is a versatile molecule that has found widespread application in scientific research. PDI is a bifunctional molecule, containing both a carboxylic acid and an imine group, which allows it to form strong coordination complexes with a variety of metal ions, such as copper, zinc, and iron. This property has made PDI a valuable tool for studying metal ion-dependent biological processes, as well as for designing new metal-based drugs.
作用机制
The mechanism of action of PDI is primarily based on its ability to form coordination complexes with metal ions. The resulting metal-PDI complexes can then interact with a variety of biological molecules, such as proteins and nucleic acids, leading to changes in their structure and function. In addition, PDI has been shown to have direct effects on cellular processes, such as cell growth and differentiation.
Biochemical and physiological effects:
PDI has been shown to have a variety of biochemical and physiological effects, including inhibition of metalloprotein function, modulation of metal ion transport, and regulation of cellular processes such as apoptosis and cell differentiation. PDI has also been shown to have antioxidant properties, which may be due to its ability to chelate metal ions and prevent the formation of reactive oxygen species.
实验室实验的优点和局限性
One of the main advantages of using PDI in lab experiments is its ability to selectively bind to certain metal ions, allowing for the study of metal ion-dependent biological processes. However, PDI can also be difficult to work with due to its tendency to form aggregates in solution, which can complicate data interpretation. In addition, PDI can be sensitive to pH and temperature changes, which can affect its ability to form coordination complexes with metal ions.
未来方向
There are many potential future directions for research involving PDI. One area of interest is the development of new metal-based drugs using PDI as a building block. Another area of interest is the study of PDI's effects on cellular processes, such as cell differentiation and apoptosis. Additionally, there is potential for the use of PDI in the development of new diagnostic tools, such as metal ion sensors and imaging agents.
合成方法
The synthesis of PDI typically involves the reaction of 1,4-phenylenediamine with diethyl oxalate, followed by hydrolysis of the resulting ester to yield PDI as a white solid. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and water, and typically requires heating under reflux for several hours.
科学研究应用
PDI has been widely used in scientific research as a chelator for metal ions, due to its ability to form strong coordination complexes with a variety of metals. This property has made PDI a valuable tool for studying metal ion-dependent biological processes, such as metalloprotein function and metal ion transport. PDI has also been used as a building block for the design of new metal-based drugs, due to its ability to selectively bind to certain metal ions.
属性
IUPAC Name |
5-[4-(4-carboxybutanoylamino)anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c19-13(3-1-5-15(21)22)17-11-7-9-12(10-8-11)18-14(20)4-2-6-16(23)24/h7-10H,1-6H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCXBAZLXALQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)O)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-(Benzene-1,4-diyldiimino)bis(5-oxopentanoic acid) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dimethylphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5860785.png)
![2-[(4-chlorophenyl)thio]-N-1-naphthylacetamide](/img/structure/B5860793.png)
![4-isopropyl 2-methyl 5-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5860801.png)
![2-[4-(benzyloxy)phenoxy]-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide](/img/structure/B5860807.png)
![9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5860809.png)
![5-chloro-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B5860815.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5860816.png)
![2-[(5-phenyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5860837.png)
methyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B5860839.png)

![N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5860864.png)
![3-amino-6,6,7-trimethyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile](/img/structure/B5860868.png)
![4-{[(4-ethylphenyl)amino]carbonyl}isophthalic acid](/img/structure/B5860876.png)